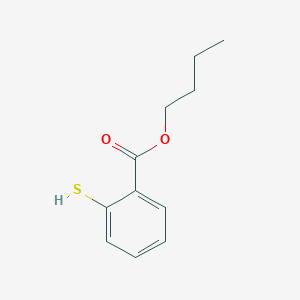

n-Butyl 2-mercaptobenzoate

Description

Its structure combines a benzoate backbone with a thiol (-SH) group at the 2-position and an n-butyl ester chain.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

butyl 2-sulfanylbenzoate |

InChI |

InChI=1S/C11H14O2S/c1-2-3-8-13-11(12)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3 |

InChI Key |

UOTKBRDRSXAZOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(butylthio)- typically involves the reaction of thiosalicylic acid with n-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution under an inert atmosphere, usually argon, and is stirred overnight to ensure complete reaction .

Industrial Production Methods: Industrial production methods for benzoic acid, 2-(butylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: n-Butyl 2-mercaptobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the butylthio group to a butyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Butylbenzoic acid.

Substitution: Nitrobenzoic acids and halobenzoic acids.

Scientific Research Applications

n-Butyl 2-mercaptobenzoate has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(butylthio)- involves its interaction with specific molecular targets and pathways. The butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes and structures .

Comparison with Similar Compounds

Structural Analogues: Alkyl Benzoates

The benzoate ester family includes compounds with varying alkyl chains and substituents. Key comparisons are summarized below:

Key Observations :

Functional Group Analogues: Thiol-Containing Esters

- Butyl benzyl phthalate : Contains a benzoate-like structure but with phthalate and benzyl groups. Its higher molecular weight correlates with lower volatility and use as a plasticizer .

- n-Butyl acrylate : An acrylate ester with a reactive double bond, highlighting how ester functionality can be tailored for polymerization .

Reactivity Comparison :

Physical Properties :

- Boiling Points : n-Butyl esters (e.g., n-butyl acetate, boiling point ~126°C) typically have higher boiling points than methyl or isopropyl analogs due to increased chain length .

- Solubility: The mercapto group may reduce water solubility compared to non-thiolated benzoates, as seen in analogous thiol-containing compounds .

Toxicity and Regulation :

- n-Butyl benzoate: Limited toxicity data are available, though similar esters like butyl benzyl phthalate are regulated for environmental persistence .

- Novel stimulants (e.g., N-butyl pentylone): Highlight regulatory challenges for structurally unique compounds, though these are pharmacologically distinct from benzoates .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing n-Butyl 2-mercaptobenzoate?

- Methodological Answer : Synthesis typically involves esterification of 2-mercaptobenzoic acid with n-butanol under acidic catalysis. For example, refluxing equimolar amounts of 2-mercaptobenzoic acid and n-butanol with concentrated sulfuric acid (0.5–1% w/w) at 120°C for 4–6 hours, followed by neutralization and extraction with ethyl acetate. Purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) yields high-purity product . Monitor reaction progress using TLC (Rf ~0.4 in hexane:ethyl acetate). Storage at 0–6°C is advised for stability .

Q. How can the purity of n-Butyl 2-mercaptobenzoate be validated?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- GC-MS : Compare retention times and fragmentation patterns with standards (e.g., n-Butyl benzoate in shows purity >97% via GC) .

- NMR : Confirm ester and thiol proton signals (δ ~4.2 ppm for butyl-OCH2, δ ~1.3–1.6 ppm for CH2/CH3 groups; thiol protons δ ~3.5–4.0 ppm if unoxidized) .

- HPLC : Use a C18 column with UV detection at 254 nm, referencing retention times against known benzoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.